Cipropride (S enantiomer)
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Overview
Description
Cipropride (S enantiomer) is the S enantiomer of cipropride, a compound known for its antiemetic properties. This enantiomer is specifically used in scientific research and is not intended for human consumption . The molecular formula of Cipropride (S enantiomer) is C₁₇H₂₅N₃O₄S, and it has a molecular weight of 367.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of enantiomerically pure compounds like Cipropride (S enantiomer) often involves enantioselective catalysis. One common method is the use of organocatalysis, which employs small organic molecules as catalysts in cascade reactions. These reactions form several chemical bonds and generate stereogenic centers with excellent stereoselectivity .
Industrial Production Methods: Industrial production of enantiopure compounds typically involves chromatographic methods where the stationary phase is a chiral reagent that adsorbs one enantiomer more strongly than the other . This method is efficient for resolving racemic mixtures into their enantiomerically pure forms.
Chemical Reactions Analysis
Types of Reactions: Cipropride (S enantiomer) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Cipropride (S enantiomer) is primarily used in scientific research due to its antiemetic properties. Its applications include:
Biology: Studied for its interactions with biological receptors and its stereoselective effects.
Medicine: Investigated for its potential therapeutic effects and its role in drug development.
Industry: Used in the development of enantiomerically pure pharmaceuticals and in quality control processes.
Mechanism of Action
Cipropride (S enantiomer) can be compared with other antiemetic agents such as:
Metoclopramide: Another antiemetic that works by blocking dopamine receptors.
Ondansetron: A selective serotonin receptor antagonist used to prevent nausea and vomiting.
Domperidone: Similar to metoclopramide but with fewer central nervous system side effects.
Uniqueness: Cipropride (S enantiomer) is unique due to its specific stereoselective properties, which may result in different pharmacological effects compared to its R enantiomer or other racemic mixtures .
Comparison with Similar Compounds
- Metoclopramide
- Ondansetron
- Domperidone
Properties
CAS No. |
66183-70-8 |
---|---|
Molecular Formula |
C₁₇H₂₅N₃O₄S |
Molecular Weight |
367.46 |
IUPAC Name |
N-[[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C17H25N3O4S/c1-24-16-7-6-14(25(18,22)23)9-15(16)17(21)19-10-13-3-2-8-20(13)11-12-4-5-12/h6-7,9,12-13H,2-5,8,10-11H2,1H3,(H,19,21)(H2,18,22,23)/t13-/m0/s1 |
InChI Key |
BTYDXWCTJDAEHA-ZDUSSCGKSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3CC3 |
Synonyms |
Cipropride S enantiomer |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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